
2-(3,4-Dibromo-1,1,2,2,3,4,4-heptafluorobutyl)-2,3,3-trifluorooxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dibromo-1,1,2,2,3,4,4-heptafluorobutyl)-2,3,3-trifluorooxirane is a synthetic organic compound characterized by the presence of multiple halogen atoms, including bromine and fluorine, attached to a butyl group and an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dibromo-1,1,2,2,3,4,4-heptafluorobutyl)-2,3,3-trifluorooxirane typically involves the halogenation of a precursor compound followed by the formation of the oxirane ring. The reaction conditions often require the use of strong halogenating agents and controlled temperatures to ensure the selective addition of bromine and fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using specialized equipment to handle the reactive halogenating agents. The process must be carefully monitored to maintain the desired reaction conditions and to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dibromo-1,1,2,2,3,4,4-heptafluorobutyl)-2,3,3-trifluorooxirane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the opening of the oxirane ring.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-(3,4-Dibromo-1,1,2,2,3,4,4-heptafluorobutyl)-2,3,3-trifluorooxirane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce halogen atoms into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of halogenated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(3,4-Dibromo-1,1,2,2,3,4,4-heptafluorobutyl)-2,3,3-trifluorooxirane exerts its effects involves the interaction of its halogen atoms with molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to changes in their structure and function. The oxirane ring can also undergo ring-opening reactions, which can further modify the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dichloro-1,1,2,2,3,4,4-heptafluorobutyl)-2,3,3-trifluorooxirane
- 2-(3,4-Diiodo-1,1,2,2,3,4,4-heptafluorobutyl)-2,3,3-trifluorooxirane
Uniqueness
2-(3,4-Dibromo-1,1,2,2,3,4,4-heptafluorobutyl)-2,3,3-trifluorooxirane is unique due to the presence of bromine atoms, which can impart different reactivity and properties compared to similar compounds with chlorine or iodine. The combination of bromine and fluorine atoms also enhances the compound’s stability and resistance to degradation.
Properties
CAS No. |
91095-95-3 |
|---|---|
Molecular Formula |
C6Br2F10O |
Molecular Weight |
437.86 g/mol |
IUPAC Name |
2-(3,4-dibromo-1,1,2,2,3,4,4-heptafluorobutyl)-2,3,3-trifluorooxirane |
InChI |
InChI=1S/C6Br2F10O/c7-1(9,5(8,15)16)2(10,11)3(12,13)4(14)6(17,18)19-4 |
InChI Key |
FAYBLSDCKANVPU-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(O1)(F)F)(C(C(C(C(F)(F)Br)(F)Br)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


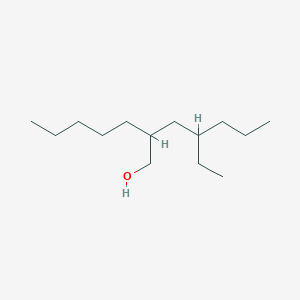
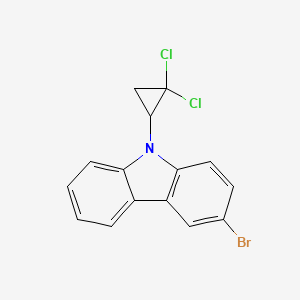
![N'',N'''-[(Octadecylazanediyl)di(propane-3,1-diyl)]diguanidine](/img/structure/B14355405.png)

![4-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]phenol](/img/structure/B14355411.png)


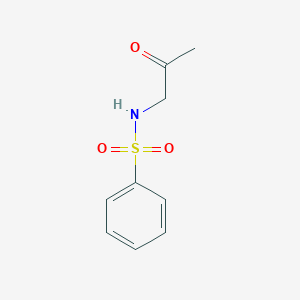

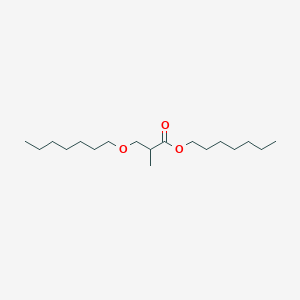
![Methyl 2-[4-[bis(2-hydroxyethyl)amino]phenyl]sulfanylacetate](/img/structure/B14355445.png)
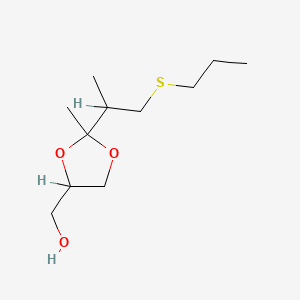
![(3-{[(2-Methyloct-3-yn-2-yl)oxy]methoxy}prop-1-yn-1-yl)benzene](/img/structure/B14355467.png)
![3,3'-{[(2-Hydroxy-5-methylphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14355472.png)
